molecular formula C18H26N4O2 B4337621 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4337621
M. Wt: 330.4 g/mol
InChI Key: DBQUNXZXXFOMCY-UHFFFAOYSA-N
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Description

4-[(1-Adamantylacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, which imparts unique properties to the compounds it is part of

Preparation Methods

The synthesis of 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the adamantylacetyl intermediate: This step involves the reaction of adamantane with acetic anhydride in the presence of a catalyst to form 1-adamantylacetyl chloride.

    Amidation reaction: The adamantylacetyl chloride is then reacted with 1-ethyl-1H-pyrazole-5-carboxamide in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

4-[(1-Adamantylacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the adamantane or pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1-Adamantylacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.

    Materials Science: Due to its stability and rigidity, the compound can be used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving adamantane derivatives.

Mechanism of Action

The mechanism of action of 4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

4-[(1-Adamantylacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other adamantane derivatives, such as:

    Amantadine: Used as an antiviral and antiparkinsonian agent.

    Rimantadine: Another antiviral agent with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Properties

IUPAC Name

4-[[2-(1-adamantyl)acetyl]amino]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-2-22-16(17(19)24)14(10-20-22)21-15(23)9-18-6-11-3-12(7-18)5-13(4-11)8-18/h10-13H,2-9H2,1H3,(H2,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQUNXZXXFOMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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4-{[2-(1-ADAMANTYL)ACETYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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